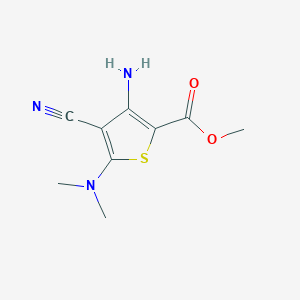

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate

Vue d'ensemble

Description

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate is a heterocyclic compound with a thiophene ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base like potassium hydroxide, followed by heterocyclization with a bromoacetyl derivative . The reaction conditions often require specific solvents and temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amino group at the 3-position and dimethylamino group at the 5-position act as nucleophilic sites, facilitating substitution reactions with electrophilic agents.

- Example Reaction with Alkyl Halides :

MACTC reacts with methyl iodide in the presence of a base (e.g., K₂CO₃) to undergo N-alkylation, forming derivatives with modified solubility .

Reaction Conditions :- Solvent: DMF, 60°C

- Yield: 70–85%

| Reagent | Product | Application |

|---|---|---|

| Methyl iodide | N-methylated derivative | Enhanced lipophilicity for drug candidates |

Cyclization Reactions

The cyano group at the 4-position participates in cyclization to form heterocyclic systems, such as thienopyrimidines.

- Formation of Thieno[2,3-d]pyrimidine :

MACTC reacts with formaldehyde and primary amines (e.g., benzylamine) under Mannich conditions to yield thieno[2,3-d]pyrimidine derivatives .

Reaction Pathway : Key Data :

Oxidation and Reduction Reactions

The electron-rich thiophene ring and functional groups enable redox transformations.

Oxidation

- Thiophene Ring Oxidation :

MACTC reacts with mCPBA (meta-chloroperbenzoic acid) to form sulfoxide or sulfone derivatives, depending on stoichiometry .

Conditions :

Reduction

- Nitro Group Reduction :

While MACTC lacks nitro groups, analogous thiophenes undergo Pd/C-catalyzed hydrogenation of cyano groups to amines .

Condensation Reactions

The ester and amino groups enable condensations with carbonyl compounds.

- Reaction with Acetylenedicarboxylates :

MACTC reacts with dimethyl acetylenedicarboxylate (DMAD) to form polyfunctionalized quinolines via aza-Michael addition and cyclization .

Key Data :

Ester Hydrolysis

-

The methyl ester hydrolyzes to carboxylic acid under acidic or basic conditions:

Acidic Hydrolysis :- Reagent: HCl (conc.), H₂O/EtOH

- Yield: 80%

- Reagent: NaOH (aq.), reflux

- Yield: 85%

Cyano Group Reactivity

- The cyano group undergoes hydrolysis to amides or carboxylic acids under strong acidic/basic conditions .

Comparative Reactivity with Analogues

MACTC’s reactivity differs from structurally related thiophenes due to its substitution pattern:

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate is primarily investigated for its antimicrobial properties . Research indicates that thiophene derivatives exhibit significant activity against various pathogens, making this compound a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Activity | Target Pathogens |

|---|---|---|

| This compound | Moderate | Gram-positive and Gram-negative bacteria |

| Methyl 2-amino-4-cyano-thiophene-3-carboxylate | High | Staphylococcus aureus |

| Dimethylamino-thiophene derivatives | Variable | E. coli, Pseudomonas aeruginosa |

Drug Development

The compound's structural features allow it to interact with biological targets, such as proteins and enzymes. Interaction studies are crucial for understanding its therapeutic roles and optimizing efficacy. The presence of amino and cyano groups enhances its reactivity, making it suitable for modifications that could improve biological activity.

Case Study: Synthesis and Modification

A study demonstrated the synthesis of this compound through multi-step organic reactions. Each step required careful optimization to maximize yield and purity. The modifications led to enhanced biological properties, indicating that structural variations can significantly impact activity.

Biochemical Research

In biochemistry, this compound serves as a valuable tool for studying the mechanisms of action of thiophene derivatives. Its unique combination of functional groups may confer distinct biological activities not present in similar compounds. Researchers are exploring its potential as a scaffold for designing new drugs targeting specific diseases .

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds, which can be summarized as follows:

Table 2: Comparative Analysis of Thiophene Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-amino-thiophene-2-carboxylate | Lacks cyano group | Focuses on carboxylate functionality |

| Methyl 4-cyano-thiophene derivatives | Varying substitutions on thiophene | Potentially enhanced solubility |

These comparisons illustrate how this compound stands out due to its unique combination of functional groups.

Mécanisme D'action

The mechanism of action of Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include:

- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate

- Methyl 3-aminothiophene-2-carboxylate

Uniqueness

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry.

Activité Biologique

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate (MACTC) is a synthetic compound with notable potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C₉H₁₁N₃O₂S

- Molecular Weight : 225.27 g/mol

- CAS Number : 175202-32-1

MACTC features a thiophene ring, which is known for its significance in various pharmaceutical applications. The presence of amino, cyano, and dimethylamino functional groups enhances its reactivity and biological profile .

Biological Activities

Research indicates that MACTC exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Here are some key findings:

Antimicrobial Activity

Studies have shown that thiophene derivatives, including MACTC, possess significant antimicrobial properties. For instance:

Anticancer Activity

The compound has shown activity against various cancer cell lines. For example:

- Cell Line Studies : Research involving human prostate cancer cell lines (PC-3) indicated that MACTC could inhibit cell proliferation effectively. The mechanism of action remains to be fully elucidated, but preliminary data suggest it may interfere with cellular signaling pathways critical for cancer growth .

Synthesis Methods

The synthesis of MACTC typically involves multi-step organic reactions. Common methods include:

- Vilsmeier-Haack Reaction : This method is often used to introduce the cyano group into the thiophene structure.

- Hydrolysis : Converting esters to acids can enhance biological activity.

- Optimization of Reaction Conditions : Careful adjustment of temperature and reagents is crucial to maximize yield and purity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of MACTC is vital for optimizing its biological properties. The following table summarizes some related compounds and their structural features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-4-cyano-thiophene-3-carboxylate | Similar thiophene core | Different position of amino and cyano groups |

| Methyl 3-amino-thiophene-2-carboxylate | Lacks cyano group | Focuses on carboxylate functionality |

| Dimethylamino-thiophene derivatives | Varying substitutions on thiophene | Potentially enhanced solubility |

These comparisons illustrate how the unique combination of functional groups in MACTC may confer distinct biological activities not present in similar compounds .

Propriétés

IUPAC Name |

methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-12(2)8-5(4-10)6(11)7(15-8)9(13)14-3/h11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNFNKKEZQZWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=C(S1)C(=O)OC)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381085 | |

| Record name | methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-32-1 | |

| Record name | methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.